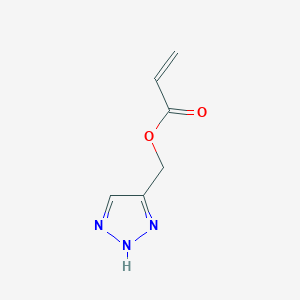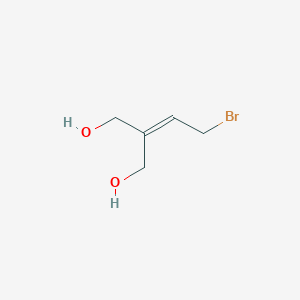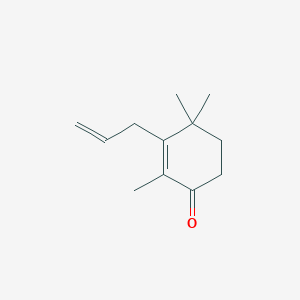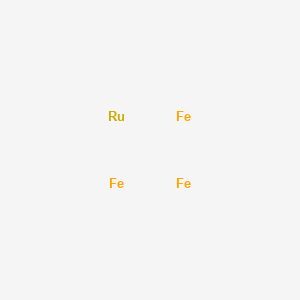
Iron;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-ruthenium compounds are intermetallic compounds that combine the properties of both iron and ruthenium. These compounds are known for their catalytic properties, particularly in the synthesis of ammonia and other industrial processes. The combination of iron and ruthenium results in unique structural and electronic properties that make these compounds highly effective in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron-ruthenium compounds can be synthesized through various methods, including the reduction of mixed oxides and the deposition-precipitation route. For instance, a common method involves mixing aqueous solutions of ruthenium hydroxide chloride and iron nitrate, followed by precipitation with an aqueous solution of ammonia at a specific pH. The resulting precipitate is then dried and calcined at high temperatures to form the desired iron-ruthenium compound .
Industrial Production Methods: In industrial settings, iron-ruthenium catalysts are often produced by reducing iron-ruthenium oxide systems. This process involves the reduction of the oxide system at controlled temperatures to form intermetallic nanoclusters with high catalytic activity. The reduction conditions, such as temperature and hydrogen concentration, are carefully optimized to achieve the desired catalytic properties .
Chemical Reactions Analysis
Types of Reactions: Iron-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and ruthenium, as well as the reaction conditions.
Common Reagents and Conditions:
Oxidation: Iron-ruthenium compounds can be oxidized to form oxides such as iron-ruthenium oxide.
Reduction: The reduction of iron-ruthenium oxides to form intermetallic compounds is a common reaction.
Major Products: The major products formed from these reactions include iron-ruthenium oxides, intermetallic compounds, and various coordination complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Iron-ruthenium compounds have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of iron-ruthenium compounds varies depending on their specific application. In catalytic processes, these compounds facilitate chemical reactions by providing active sites for reactants to interact and form products. The unique electronic properties of iron and ruthenium contribute to their high catalytic activity .
In biological applications, ruthenium complexes can mimic iron and bind to transferrin receptors, which are overexpressed in cancer cells. This selective binding allows ruthenium complexes to enter cancer cells and interact with DNA, leading to apoptosis . The ability of ruthenium to undergo redox reactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Iron-Platinum Compounds: Known for their catalytic activity in hydrogenation and oxidation reactions.
Iron-Palladium Compounds: Used in various catalytic processes, including hydrogenation and carbon-carbon coupling reactions.
Iron-ruthenium compounds stand out due to their high catalytic activity and stability, making them particularly valuable in industrial and scientific applications .
Properties
CAS No. |
823185-61-1 |
|---|---|
Molecular Formula |
Fe3Ru |
Molecular Weight |
268.6 g/mol |
IUPAC Name |
iron;ruthenium |
InChI |
InChI=1S/3Fe.Ru |
InChI Key |
BJJQUYWKZBDEBC-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
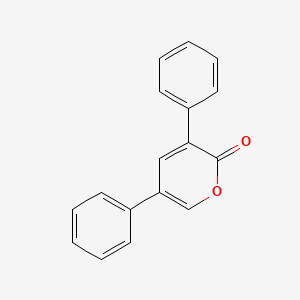
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
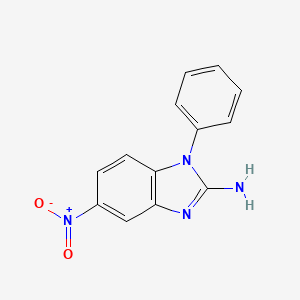
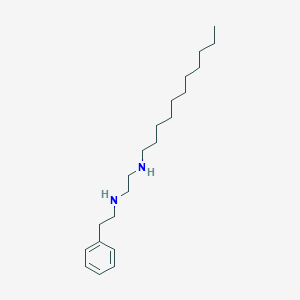
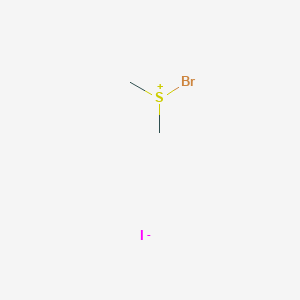

![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
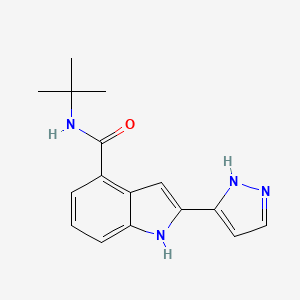
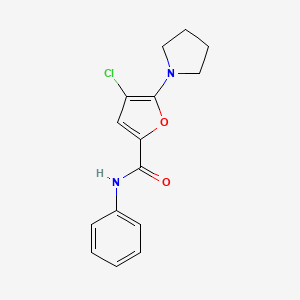
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
